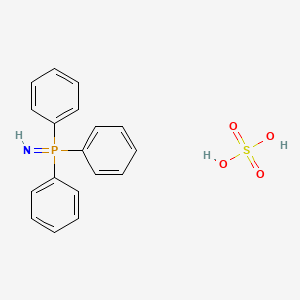

Triphenylphosphineimine sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triphenylphosphineimine sulfate is a chemical compound with the CAS Number: 117672-48-7 . It has a molecular weight of 375.38 . The IUPAC name for this compound is triphenyl-lambda5-phosphanimine sulfate .

Synthesis Analysis

The synthesis of phosphine-based functional covalent organic frameworks (COFs) has attracted great attention recently . Two examples of triphenylphosphine-based COFs (termed P-COFs) with well-defined crystalline structures, high specific surface areas, and good thermal stability have been presented .Molecular Structure Analysis

The InChI code for Triphenylphosphineimine sulfate is1S/C18H16NP.H2O4S/c19-20 (16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5 (2,3)4/h1-15,19H; (H2,1,2,3,4) . Chemical Reactions Analysis

The direct and scalable electroreduction of triphenylphosphine oxide (TPPO) to triphenylphosphine (TPP) remains an unmet challenge that would dramatically reduce the cost and waste associated with performing desirable reactions that are mediated by TPP on a large scale .Physical And Chemical Properties Analysis

Triphenylphosphineimine sulfate is a solid at room temperature . It has a molecular weight of 375.38 .Wissenschaftliche Forschungsanwendungen

Novel Catalytic Systems

Research by Cole et al. (2002) introduced novel Brønsted acidic ionic liquids, derived from the reaction of triphenylphosphine with cyclic sultones, as dual solvent-catalysts for organic reactions like Fischer esterification and alcohol dehydrodimerization. These ionic liquids combine the advantages of solid acid catalysts with the higher activity of conventional liquid acids, showing potential for diverse applications in organic synthesis (Cole et al., 2002).

Nanoparticle Synthesis and Stabilization

Pettibone and Hudgens (2011) demonstrated that triphenylphosphine acts as an etching agent in the synthesis of gold clusters, promoting the formation of specific closed-shell sizes. This study highlights the proactive role of triphenylphosphine in stabilizing monolayer-protected clusters (MPCs), which could be relevant for the synthesis and stabilization of nanoparticles in various applications (Pettibone & Hudgens, 2011).

Organic Synthesis Enhancements

Pal et al. (2003) found that triphenylphosphine effectively reduces maleimides to succinimides, offering a novel method for such transformations in organic synthesis. This showcases the utility of phosphine compounds in facilitating or enhancing chemical reactions, which could be relevant for similar applications of triphenylphosphineimine sulfate (Pal et al., 2003).

Polymer and Material Science

Wilfert et al. (2014) explored the use of functionalized triphenylphosphines in the polymerization of trichlorophosphoranimine to produce polyphosphazenes with controlled molecular weights and specific functional groups at the chain end. Such methodologies can be crucial in the development of advanced materials with tailored properties (Wilfert et al., 2014).

Safety And Hazards

The safety information available indicates that Triphenylphosphineimine sulfate may be hazardous. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, H335 . Precautionary statements include P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Eigenschaften

IUPAC Name |

imino(triphenyl)-λ5-phosphane;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NP.H2O4S/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h1-15,19H;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCFCCGIQUMKEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triphenylphosphineimine sulfate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)